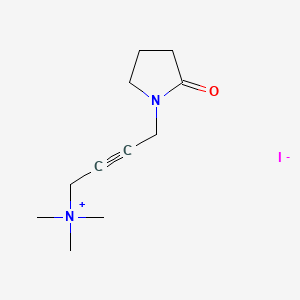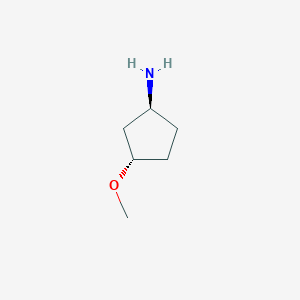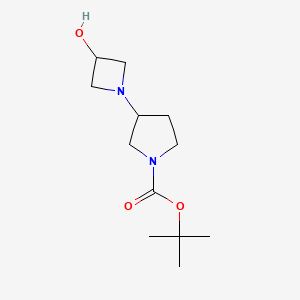
Oxotremorine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxotremorine methiodide can be synthesized through a multi-step process involving the reaction of 4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-amine with methyl iodide . The reaction typically requires anhydrous conditions and is carried out in a solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of oxotremorine methiodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxotremorine methiodide primarily undergoes substitution reactions due to the presence of the iodide ion . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol .
Scientific Research Applications
Oxotremorine methiodide has a wide range of applications in scientific research:
Neuroscience: It is used to study the effects of muscarinic receptor activation on neuronal function and behavior.
Cell Biology: Oxotremorine methiodide is used to study cellular signaling pathways and receptor-ligand interactions.
Medical Research: It has been used in models of neurodegenerative diseases such as Alzheimer’s disease to explore its neuroprotective and antioxidant effects.
Mechanism of Action
Oxotremorine methiodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release, ion channel activity, and gene expression . This activation can result in various physiological responses, including changes in heart rate, smooth muscle contraction, and cognitive function .
Comparison with Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects but with different potency and selectivity.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
Uniqueness: Oxotremorine methiodide is unique in its ability to act as a nonselective muscarinic receptor agonist, making it a valuable tool for studying the broad effects of muscarinic receptor activation . Its structural properties also allow for specific interactions with various receptor subtypes, providing insights into receptor function and signaling pathways .
Properties
CAS No. |
3854-04-4; 63939-65-1 |
|---|---|
Molecular Formula |
C11H19IN2O |
Molecular Weight |
322.19 |
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VVLMSCJCXMBGDI-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC#CCN1CCCC1=O.[I-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2618173.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)
![N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2618176.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2618180.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)

![4-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2618192.png)
